Cas no 2639444-23-6 (4-(benzyloxy)carbonyl-5-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-3-carboxylic acid)

4-(benzyloxy)carbonyl-5-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2639444-23-6
- 4-[(benzyloxy)carbonyl]-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- EN300-27783097
- 4-(benzyloxy)carbonyl-5-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-3-carboxylic acid
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- インチ: 1S/C16H17N3O4/c1-11-7-8-18-14(13(9-17-18)15(20)21)19(11)16(22)23-10-12-5-3-2-4-6-12/h2-6,9,11H,7-8,10H2,1H3,(H,20,21)
- InChIKey: YUQGYOYTPRZJBC-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C(N1C2=C(C(=O)O)C=NN2CCC1C)=O
計算された属性
- 精确分子量: 315.12190603g/mol
- 同位素质量: 315.12190603g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 23
- 回転可能化学結合数: 4
- 複雑さ: 453
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.8
- トポロジー分子極性表面積: 84.7Ų
4-(benzyloxy)carbonyl-5-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27783097-0.1g |
4-[(benzyloxy)carbonyl]-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
2639444-23-6 | 95.0% | 0.1g |
$879.0 | 2025-03-19 | |
Enamine | EN300-27783097-1.0g |
4-[(benzyloxy)carbonyl]-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
2639444-23-6 | 95.0% | 1.0g |
$999.0 | 2025-03-19 | |
Enamine | EN300-27783097-10g |
4-[(benzyloxy)carbonyl]-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
2639444-23-6 | 10g |
$4299.0 | 2023-09-09 | ||
Enamine | EN300-27783097-2.5g |
4-[(benzyloxy)carbonyl]-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
2639444-23-6 | 95.0% | 2.5g |
$1959.0 | 2025-03-19 | |
Enamine | EN300-27783097-0.25g |
4-[(benzyloxy)carbonyl]-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
2639444-23-6 | 95.0% | 0.25g |
$920.0 | 2025-03-19 | |
Enamine | EN300-27783097-5.0g |
4-[(benzyloxy)carbonyl]-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
2639444-23-6 | 95.0% | 5.0g |
$2900.0 | 2025-03-19 | |
Enamine | EN300-27783097-10.0g |
4-[(benzyloxy)carbonyl]-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
2639444-23-6 | 95.0% | 10.0g |
$4299.0 | 2025-03-19 | |
Enamine | EN300-27783097-1g |
4-[(benzyloxy)carbonyl]-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
2639444-23-6 | 1g |
$999.0 | 2023-09-09 | ||
Enamine | EN300-27783097-0.5g |
4-[(benzyloxy)carbonyl]-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
2639444-23-6 | 95.0% | 0.5g |
$959.0 | 2025-03-19 | |
Enamine | EN300-27783097-0.05g |
4-[(benzyloxy)carbonyl]-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
2639444-23-6 | 95.0% | 0.05g |
$839.0 | 2025-03-19 |
4-(benzyloxy)carbonyl-5-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-3-carboxylic acid 関連文献
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
4-(benzyloxy)carbonyl-5-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-3-carboxylic acidに関する追加情報
4-(Benzyloxy)carbonyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid: A Comprehensive Overview
4-(Benzyloxy)carbonyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, also known by its CAS number 2639444-23-6, is a complex organic compound with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of pyrazolopyrimidines, which are heterocyclic structures known for their diverse biological activities. The molecule features a pyrazolo[1,5-a]pyrimidine core with substituents that include a benzyloxy carbonyl group and a methyl group. These substituents contribute to the compound's unique chemical properties and biological functions.
The synthesis of this compound involves a series of carefully designed reactions that highlight the importance of stereochemistry and regioselectivity in organic synthesis. Recent advancements in catalytic methods and the use of green chemistry principles have made the production of such compounds more efficient and environmentally friendly. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to construct the benzyloxy carbonyl group with high precision. These methods not only improve yield but also reduce the environmental footprint of the synthesis process.
The structural complexity of 4-(benzyloxy)carbonyl-substituted pyrazolopyrimidines makes them attractive candidates for drug discovery. The pyrazolo[1,5-a]pyrimidine core is known to interact with various biological targets, including kinases and proteases. Recent studies have demonstrated that this compound exhibits potent inhibitory activity against certain enzymes involved in inflammatory pathways. For example, a study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit COX-2 (cyclooxygenase-2), an enzyme associated with inflammation and pain.
In addition to its pharmacological applications, this compound has shown promise in materials science. The rigid structure of the pyrazolo[1,5-a]pyrimidine core makes it suitable for use in supramolecular chemistry and crystal engineering. Researchers have explored its potential as a building block for self-assembled nanostructures. These applications leverage the molecule's ability to form hydrogen bonds and π–π interactions, which are critical for constructing ordered assemblies at the nanoscale.
The methyl group substitution at position 5 of the pyrazolo[1,5-a]pyrimidine ring plays a crucial role in modulating the compound's physical properties. This substitution affects both the solubility and stability of the molecule. Recent computational studies using molecular dynamics simulations have provided insights into how these substituents influence the molecule's conformational flexibility and interactions with biological targets.
From an analytical standpoint, modern spectroscopic techniques such as NMR (nuclear magnetic resonance) and X-ray crystallography have been instrumental in characterizing this compound's structure. These techniques allow researchers to confirm the stereochemistry and purity of synthesized samples. Furthermore, mass spectrometry has been used to study the fragmentation patterns of this compound under different conditions.
In terms of therapeutic applications, ongoing research is focused on optimizing this compound's bioavailability while maintaining its potency. Researchers are exploring various drug delivery systems, including lipid nanoparticles and hydrogels, to enhance its effectiveness in vivo. Preclinical studies have shown encouraging results in animal models of chronic inflammation and certain types of cancer.
The development of analogs based on this compound has also been an active area of research. By modifying substituents such as the benzyloxy carbonyl group or introducing additional functional groups into the pyrazolopyrimidine core, scientists aim to discover new compounds with improved pharmacokinetic profiles or enhanced selectivity for specific targets.
In conclusion, 4-(benzyloxy)carbonyl-substituted pyrazolopyrimidines represent a promising class of compounds with diverse applications across multiple disciplines. Their unique chemical structure provides a foundation for exploring novel therapeutic strategies while their structural versatility opens avenues for innovation in materials science.
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